![molecular formula C17H22N2O2 B2741631 N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide CAS No. 2411201-75-5](/img/structure/B2741631.png)
N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide, commonly known as BPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule that has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological conditions.
作用机制
BPEP acts as a selective antagonist of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide by binding to the allosteric site of the receptor, thereby blocking the activation of the receptor by glutamate. This results in a decrease in the downstream signaling pathways activated by N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide, leading to a reduction in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
BPEP has been shown to have several biochemical and physiological effects in different experimental models. It has been shown to reduce the release of dopamine in the striatum, which is a key neurotransmitter involved in the pathogenesis of Parkinson's disease. BPEP has also been shown to reduce the severity of motor symptoms in animal models of Parkinson's disease. In addition, BPEP has been shown to reduce anxiety-like behavior and improve cognitive function in animal models of anxiety and Alzheimer's disease.
实验室实验的优点和局限性
BPEP has several advantages as a research tool. It is a small molecule that can easily penetrate the blood-brain barrier, making it an ideal candidate for studying the role of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide in the central nervous system. BPEP has also been shown to have good selectivity and specificity for N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide, making it a reliable tool for studying the function of this receptor. However, BPEP has some limitations as well. It has a short half-life in vivo, which limits its use in long-term experiments. In addition, BPEP has been shown to have some off-target effects at high concentrations, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on BPEP and N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide. One direction is to develop more potent and selective antagonists of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide that can be used in clinical settings. Another direction is to study the role of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide in the pathogenesis of other neurological and psychiatric disorders, such as schizophrenia and autism spectrum disorder. Furthermore, the development of new imaging techniques can help to visualize the distribution and function of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide in the brain, which can provide important insights into its role in normal and pathological conditions.
合成方法
BPEP can be synthesized using a multi-step reaction starting from commercially available starting materials. The synthesis involves the reaction of 4-benzylpiperidine with 2-bromoacetylpropionyl bromide to obtain the intermediate product, which is further reacted with ethyl acetoacetate to yield the final product, BPEP. The synthesis method has been optimized to obtain high yields and purity of BPEP.
科学研究应用
BPEP has been extensively used in scientific research to study the role of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide in various physiological and pathological conditions. It has been shown to have therapeutic potential in the treatment of several neurological and psychiatric disorders, including Parkinson's disease, Huntington's disease, anxiety, depression, and addiction. BPEP has also been used to study the role of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide in synaptic plasticity, learning, and memory.
属性
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-16(20)18-13-17(21)19-10-8-15(9-11-19)12-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOABNWDDZOAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(=O)N1CCC(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide](/img/structure/B2741548.png)
![N-[[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2741549.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(1,3-oxazol-4-ylmethyl)azetidin-3-amine](/img/structure/B2741550.png)
![(5,6-Dichloro-2-methylpyridin-3-yl)-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B2741551.png)
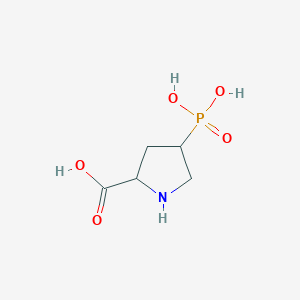
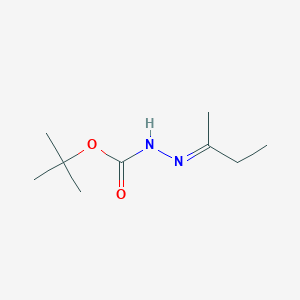


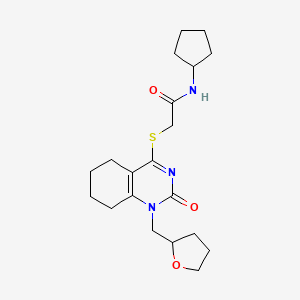
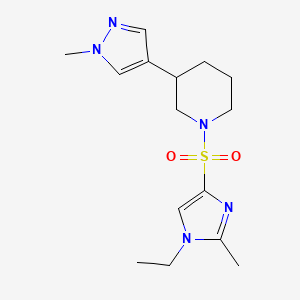
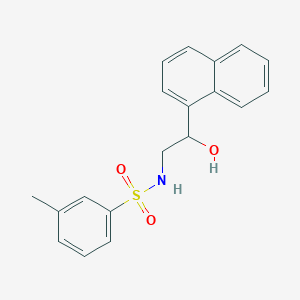
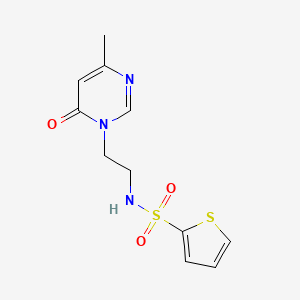

![N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2741569.png)